2-(Aminomethyl)-3-methoxypropane-1,2-diol;hydrochloride
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Overview
Description
The compound seems to be a derivative of aminomethyl group, which in organic chemistry, is a monovalent functional group with formula −CH2−NH2 . It can be described as a methyl group substituted by an amino group .
Synthesis Analysis
While specific synthesis methods for “2-(Aminomethyl)-3-methoxypropane-1,2-diol;hydrochloride” are not available, aminomethyl compounds are often obtained by alkylation with Eschenmoser’s salt, a source of [CH2=N(CH3)2]+ . Another example is the synthesis of 2,5-bis(N-methyl-aminomethyl)furan from 5-hydroxymethylfurfural via 2,5-bis(N-methyl-iminomethyl)furan using a two-step reaction in one pot .Scientific Research Applications
- Field : Organic Chemistry
- Application : Synthesis of new 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides .
- Method : The compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .
- Results : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .
- Field : Organic Chemistry
- Application : Synthesis of 2-aminomethyl and 3-amino pyrrolidines and piperidines .
- Method : The methodology used was proline-catalyzed asymmetric α-amination followed by reductive amination .
- Results : The products resemble those obtained through direct asymmetric diamination of terminal alkenes .
Antioxidant and Antibacterial Activities
Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines
Synthesis of PPD Analogues
- Field : Chemical Science
- Application : Polymers as advanced antibacterial and antibiofilm agents for direct and combination therapies .
- Method : The polymers were synthesized using various techniques, including the use of 2,6-DAC to accept more protons from its surroundings, leading to a stronger proton sponge effect, promoting bacterial membrane permeability to allow the antibiotics to reach their intracellular target .
- Results : The polymers showed promising antibacterial and antibiofilm properties .
- Field : Crystal Engineering
- Application : A novel 2-(aminomethyl)pyridineH2PO4 crystal with second-order nonlinear optical performance .
- Method : The crystal was grown by the slow evaporation method under the conditions of RT and ambient atmosphere .
- Results : The crystal exhibits a high diffuse reflection with a wide transparent range and appropriate thermal stability . It also displayed two emission peaks with positions at about 385 and 489 nm, while the average PL lifetime was 5.36 μs under the excitation of 300 nm .
Advanced Antibacterial and Antibiofilm Agents
Second-Order Nonlinear Optical Performance
- Field : Organic & Biomolecular Chemistry
- Application : Reframing primary alkyl amines as aliphatic building blocks .
- Method : The review highlights historical and recent advances in the field of aliphatic deamination chemistry which demonstrate these moieties can be harnessed as valuable C (sp 3) synthons .
- Results : Cross-coupling and photocatalyzed transformations proceeding through polar and radical mechanisms are compared with oxidative deamination and other transition metal catalyzed reactions .
Aliphatic Building Blocks
Preparation of Buffer Solutions
Future Directions
While specific future directions for “2-(Aminomethyl)-3-methoxypropane-1,2-diol;hydrochloride” are not available, research on similar compounds like 2-aminothiazole derivatives in anticancer drug discovery shows promise . The development of anticancer drug resistance has significantly restricted the clinical efficacy of the most commonly prescribed anticancer drug . Therefore, investigating small molecule antitumor agents, which could decrease drug resistance and reduce unpleasant side effect is more desirable .
properties
IUPAC Name |
2-(aminomethyl)-3-methoxypropane-1,2-diol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO3.ClH/c1-9-4-5(8,2-6)3-7;/h7-8H,2-4,6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USTKCXTZFGPBSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CN)(CO)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)-3-methoxypropane-1,2-diol;hydrochloride |
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